N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15(26)25-19-7-4-16(5-8-19)11-21(27)24-13-17-6-9-20(23-12-17)18-3-2-10-22-14-18/h2-10,12,14H,11,13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSBINMPILYWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide typically involves multiple steps:
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Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
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Attachment of the Acetamidophenyl Group: : The acetamidophenyl group is introduced through an amide bond formation. This can be achieved by reacting the bipyridine intermediate with 4-acetamidophenyl acetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The bipyridine moiety can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
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Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups like the amide or bipyridine ring.
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Substitution: : The compound can participate in substitution reactions, particularly nucleophilic substitutions on the bipyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced forms of the bipyridine or amide groups.
Substitution: Substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-([2,3’-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology
In biological research, this compound can be used to study interactions with proteins and nucleic acids, potentially serving as a probe or inhibitor in biochemical assays.
Medicine
Medically, the compound may have potential as a therapeutic agent, particularly in targeting specific enzymes or receptors due to its unique structural features.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, altering the activity of metalloenzymes or facilitating electron transfer processes. The acetamidophenyl group can engage in hydrogen bonding or hydrophobic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Receptor Targeting vs. Pyridazinone Derivatives
Pyridazinone-based acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]acetamide) exhibit potent FPR2 agonism, activating calcium mobilization and chemotaxis in human neutrophils .
Heterocyclic Core Variations
- Benzothiazole Derivatives (): These compounds prioritize lipophilic trifluoromethylbenzothiazole groups, likely improving membrane permeability compared to the bipyridine system. However, the bipyridine moiety may offer stronger π-π stacking interactions in receptor binding.
- Bifuran Analogues (): The replacement of bipyridine with bifuran reduces molecular weight (302.28 vs.
Structural Complexity and Drug Likeliness
Goxalapladib (MW 718.80) exemplifies high-complexity acetamides with multiple aromatic and fluorinated groups, optimized for prolonged plasma half-life . The target compound’s simpler structure may prioritize rapid clearance or oral bioavailability, depending on substituent polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
